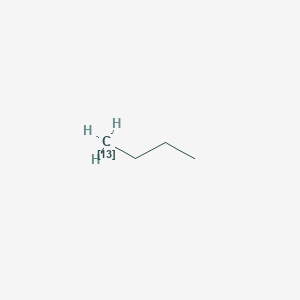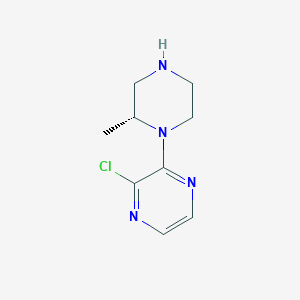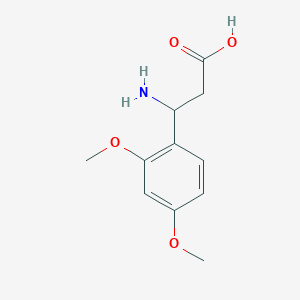
6-Isocyanato-1-methyl-1H-indole
Vue d'ensemble
Description
6-Isocyanato-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The isocyanate group in this compound makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isocyanato-1-methyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-indole with phosgene or its derivatives to introduce the isocyanate group. The reaction typically requires a solvent such as dichloromethane and is carried out under controlled temperature conditions to ensure the stability of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. Safety measures are crucial due to the reactive nature of isocyanates.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as primary amines or alcohols, typically under mild conditions.
Cycloaddition: Reagents like azides or nitriles, often requiring catalysts and elevated temperatures.
Substitution Reactions: Electrophiles such as halogens or sulfonyl chlorides, usually in the presence of a Lewis acid catalyst.
Major Products Formed
Ureas and Carbamates: From nucleophilic addition reactions.
Heterocyclic Compounds: From cycloaddition reactions.
Functionalized Indoles: From substitution reactions.
Applications De Recherche Scientifique
6-Isocyanato-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of 6-Isocyanato-1-methyl-1H-indole involves its reactivity with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is harnessed in various chemical and biological applications, where the compound can modify proteins or other biomolecules through covalent bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Isocyano-1-methyl-1H-indole: Similar in structure but with an isonitrile group instead of an isocyanate group.
1-Methyl-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of an isocyanate group.
1-Methyl-1H-indole-2-carboxylic acid: Another carboxylic acid derivative with a different substitution pattern.
Uniqueness
6-Isocyanato-1-methyl-1H-indole is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other indole derivatives. This reactivity allows for the formation of a wide range of products through nucleophilic addition and other reactions, making it a valuable compound in synthetic chemistry and various applications.
Propriétés
IUPAC Name |
6-isocyanato-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-12-5-4-8-2-3-9(11-7-13)6-10(8)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPKUXMSIKSIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467480 | |
| Record name | 6-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-03-7 | |
| Record name | 6-Isocyanato-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)





![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)



![ethyl (2E)-2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B1600268.png)
![2-Chloro-6H-thieno[2,3-b]pyrrole-5-carboxylic acid ethyl ester](/img/structure/B1600273.png)
